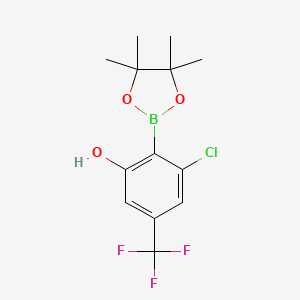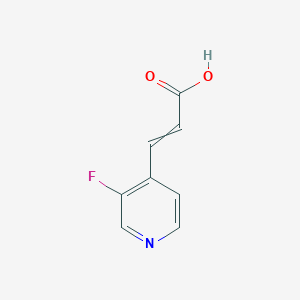
Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate is a complex organic compound featuring a piperidine ring, a benzyl group, and an ethyl carbamate moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving primary amines and diols, often catalyzed by transition metals such as iridium.
Introduction of the Aminopropanoyl Group: The (S)-2-aminopropanoyl group is introduced via amide bond formation, typically using coupling reagents like EDC/HOBt or DCC.
Attachment of the Benzyl Group: Benzylation is achieved through nucleophilic substitution reactions, where benzyl halides react with the piperidine nitrogen.
Formation of the Ethyl Carbamate: The final step involves the reaction of the intermediate with ethyl chloroformate under basic conditions to form the ethyl carbamate moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Continuous flow reactions and the use of automated synthesizers can enhance efficiency and yield .
Types of Reactions:
Substitution: Nucleophilic substitution reactions are common, especially for the benzyl group, using reagents like sodium hydride and benzyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, benzyl halides.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various signaling pathways, including those involved in neurotransmission and cell proliferation.
Comparaison Avec Des Composés Similaires
Piperidine Derivatives: Compounds like Donepezil and Rivastigmine, which also contain piperidine rings and are used in the treatment of neurological disorders.
Carbamate Derivatives: Compounds such as Carbaryl and Aldicarb, which are used as insecticides and have similar carbamate structures.
Uniqueness: Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate specific molecular targets and pathways makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C18H27N3O3 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylcarbamate |
InChI |
InChI=1S/C18H27N3O3/c1-3-21(18(23)24-13-15-8-5-4-6-9-15)16-10-7-11-20(12-16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3 |
Clé InChI |
KSFWCZYOIPKJBX-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[3-Hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid](/img/structure/B14787716.png)
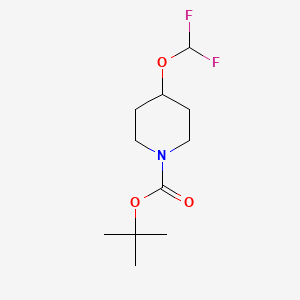
![2-amino-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B14787726.png)
![4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14787731.png)
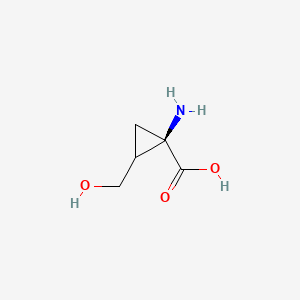
![2-(1,3-Benzodioxol-5-yl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14787747.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14787756.png)
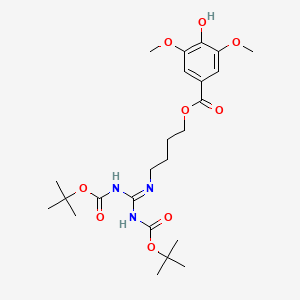
![8-(4-Ethylphenyl)-5-Methyl-2,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B14787776.png)
![8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide](/img/structure/B14787783.png)


